molecular formula C13H19NO2S B2533163 2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid tert-butyl ester CAS No. 92932-02-0

2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid tert-butyl ester

Cat. No.: B2533163
CAS No.: 92932-02-0
M. Wt: 253.36
InChI Key: LBJBSHGWJTXGDG-UHFFFAOYSA-N
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Description

2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid tert-butyl ester is a heterocyclic compound that contains a thiophene ring fused with a benzene ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

The effects of 2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid tert-butyl ester on cells are diverse and depend on the cell type and the cellular processes involved . It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid tert-butyl ester typically involves the cyclization of appropriate precursors. One common method starts with the reaction of cyclohexanone with ethyl cyanoacetate in the presence of ammonium acetate to form the intermediate 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. This intermediate is then esterified with tert-butyl alcohol under acidic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or thioether derivatives.

    Substitution: Various substituted amino derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of benzo[b]thiophene compounds exhibit promising anticancer properties. Specifically, studies have shown that 2-amino derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a study demonstrated that certain structural modifications in the benzo[b]thiophene series enhanced their cytotoxic effects against human cancer cell lines .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. It has shown effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .

Materials Science

Polymer Chemistry
In materials science, 2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid tert-butyl ester has been utilized in synthesizing novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites. The incorporation of this compound into polymer matrices can improve their resistance to environmental degradation .

Conductive Materials
The compound's unique electronic properties have led to its exploration in the development of conductive materials. Research shows that when integrated into organic electronic devices, it can enhance charge transport efficiency, which is crucial for applications in organic photovoltaics and light-emitting diodes .

Biological Research

Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound. It has been shown to mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. This property positions the compound as a potential therapeutic agent for neuroprotection .

Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of certain kinases that play critical roles in cancer progression. This inhibition could lead to the development of targeted therapies that minimize side effects associated with conventional treatments .

Case Studies and Research Findings

Application AreaFindingsReference
Anticancer ActivityInduces apoptosis in cancer cells; structural modifications enhance efficacy
Antimicrobial PropertiesEffective against various bacterial strains; disrupts cell membranes
Polymer ChemistryEnhances thermal stability and mechanical properties in polymers
Conductive MaterialsImproves charge transport efficiency in organic electronics
Neuroprotective EffectsReduces oxidative stress; potential treatment for neurodegenerative diseases
Enzyme InhibitionInhibits key kinases involved in cancer progression

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester
  • 2-Amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid methyl ester
  • 2-Amino-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester

Uniqueness

Compared to its analogs, 2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid tert-butyl ester is unique due to its tert-butyl ester group, which can influence its solubility, stability, and biological activity. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics, making it a valuable compound for specific applications in medicinal chemistry .

Biological Activity

2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid tert-butyl ester is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₅N₁O₂S
  • Molecular Weight : 225.31 g/mol
  • CAS Number : 4506-71-2
  • Purity : >98% (T)

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticonvulsant Activity : Some derivatives of benzo[b]thiophene have shown promise in anticonvulsant assays. For instance, compounds with similar structures have been tested for their efficacy in preventing seizures in animal models .
  • Antitumor Properties : Studies have highlighted the potential of related compounds in inhibiting cancer cell proliferation. The structure-activity relationship (SAR) indicates that modifications in the thiophene ring can enhance cytotoxic effects against various cancer cell lines .
  • Antimicrobial Effects : There is evidence suggesting that compounds containing the benzo[b]thiophene moiety possess antimicrobial properties against a range of bacterial strains. The minimum inhibitory concentration (MIC) values indicate significant activity against Gram-positive and Gram-negative bacteria .

The mechanisms through which 2-amino derivatives exert their biological effects often involve:

  • Inhibition of Enzymatic Pathways : Certain studies have shown that these compounds can inhibit key enzymes involved in metabolic pathways, such as those regulating lipid biosynthesis in hepatic cells .
  • Interaction with Receptors : The binding affinity to specific receptors has been explored, particularly regarding their anticonvulsant and antitumor activities.

Case Study 1: Anticancer Activity

A study focused on a related compound demonstrated significant anticancer activity against human cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways, suggesting a potential therapeutic role in cancer treatment .

Case Study 2: Anticonvulsant Evaluation

In a preclinical trial, derivatives of this compound were evaluated for their anticonvulsant properties using the pentylenetetrazol (PTZ) model. Results indicated that certain modifications led to enhanced protective effects against seizures, with some compounds achieving over 80% protection at specific dosages .

Data Summary

Activity TypeDescriptionReference
AnticonvulsantSignificant protection in PTZ model
AntitumorInduced apoptosis in cancer cell lines
AntimicrobialEffective against various bacterial strains

Properties

IUPAC Name

tert-butyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-13(2,3)16-12(15)10-8-6-4-5-7-9(8)17-11(10)14/h4-7,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJBSHGWJTXGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(SC2=C1CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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